1-Bromo-2,4,6-trifluorobenzene

Catalog No.
S662306
CAS No.
2367-76-2
M.F
C6H2BrF3
M. Wt
210.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4,6-trifluorobenzene

CAS Number

2367-76-2

Product Name

1-Bromo-2,4,6-trifluorobenzene

IUPAC Name

2-bromo-1,3,5-trifluorobenzene

Molecular Formula

C6H2BrF3

Molecular Weight

210.98 g/mol

InChI

InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H

InChI Key

PZBSPSOGEVCRQI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Br)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)F

Synthesis

-Bromo-2,4,6-trifluorobenzene can be synthesized through different methods, including:

  • Electrophilic aromatic substitution: This reaction involves the replacement of a hydrogen atom in a benzene ring with a bromine atom using a brominating agent, such as bromine (Br2) or N-bromosuccinimide (NBS), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].
  • Fluorination: The trifluoromethyl group (-CF3) can be introduced using various fluorinating reagents, such as trifluoroacetic anhydride (CF3CO2O) or xenon difluoride (XeF2) [].

Properties

-Bromo-2,4,6-trifluorobenzene possesses several notable properties that make it useful for research purposes:

  • Chemical stability: The presence of fluorine atoms enhances the molecule's stability towards chemical degradation, making it suitable for various reaction conditions [].
  • Volatility: It exhibits a moderate boiling point (154 °C) [], allowing for purification through distillation techniques.
  • Solubility: It shows good solubility in common organic solvents like dichloromethane, chloroform, and acetone [], facilitating its use in solution-based research.

Applications

-Bromo-2,4,6-trifluorobenzene finds applications in various scientific research fields, including:

  • Organic synthesis: It serves as a valuable building block for the synthesis of more complex molecules due to the presence of the reactive bromine group, which can be readily substituted for other functional groups through various coupling reactions [, ].
  • Material science: Research explores its potential use in the development of functional materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs) [, ].
  • Medicinal chemistry: Studies investigate its potential as a precursor for the synthesis of novel bioactive compounds with therapeutic applications [].

1-Bromo-2,4,6-trifluorobenzene is an aromatic organic compound with the chemical formula C6H2BrF3. It belongs to the class of halobenzenes, which are benzene derivatives with one or more halogen atoms (in this case, bromine) attached to the ring structure. Trifluorobromobenzenes, including 1-Bromo-2,4,6-trifluorobenzene, are not naturally occurring and are synthesized in laboratories for various research purposes [].


Molecular Structure Analysis

1-Bromo-2,4,6-trifluorobenzene has a hexagonal benzene ring structure with a bromine atom attached to the first carbon position and three fluorine atoms occupying the second, fourth, and sixth positions. The presence of three electron-withdrawing fluorine atoms significantly impacts the electronic properties of the molecule. The C-F bonds are highly polar, creating a partial positive charge on the carbon atoms and a partial negative charge on the fluorine atoms. This electron-withdrawing effect deactivates the benzene ring towards electrophilic aromatic substitution reactions, a common reaction for non-halogenated benzene derivatives.


Chemical Reactions Analysis

Synthesis of 1-Bromo-2,4,6-trifluorobenzene can be achieved through various methods. One common approach involves the direct bromination of 1,2,4,5-tetrafluorobenzene with bromine (Br2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) [].

C6F4H + Br2 -> C6H2BrF3 + HF

Another method involves the nucleophilic aromatic substitution of a suitable precursor, like 1,2,4,5-tetrafluoronitrobenzene, with a bromine source like potassium bromide (KBr).


Physical And Chemical Properties Analysis

  • Melting Point: 17-19 °C []
  • Boiling Point: 153-155 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water [].
  • Stability: Stable under normal storage conditions.
  • Skin and eye irritation: Halogenated aromatics can irritate skin and eyes upon contact.
  • Inhalation hazard: Inhalation of vapors may cause respiratory irritation.
  • Environmental impact: Organic compounds like this can be harmful to aquatic life if released into the environment.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2367-76-2

Wikipedia

1-Bromo-2,4,6-trifluorobenzene

Dates

Modify: 2023-08-15

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